Azanium;prop-2-enoate;styrene

Catalog No.
S14272002
CAS No.
35209-54-2
M.F
C11H15NO2
M. Wt
193.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azanium;prop-2-enoate;styrene

CAS Number

35209-54-2

Product Name

Azanium;prop-2-enoate;styrene

IUPAC Name

azanium;prop-2-enoate;styrene

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

InChI

InChI=1S/C8H8.C3H4O2.H3N/c1-2-8-6-4-3-5-7-8;1-2-3(4)5;/h2-7H,1H2;2H,1H2,(H,4,5);1H3

InChI Key

KKVDXUINSGVKCB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1.C=CC(=O)[O-].[NH4+]

Azanium;prop-2-enoate;styrene, also known as ammonium acrylate-styrene copolymer, is a compound with the molecular formula C₁₁H₁₅NO₂. This compound represents a combination of azanium (ammonium) ions with prop-2-enoate (acrylate) and styrene, forming a versatile material utilized in various industrial and scientific applications. Its structure incorporates both the acrylate and styrene functionalities, which contribute to its unique properties such as thermal stability, mechanical strength, and chemical resistance.

  • Polymerization: The compound can undergo radical polymerization, leading to the formation of polyacrylate-styrene copolymers. This process is typically initiated using radical initiators like potassium persulfate or azobisisobutyronitrile under controlled temperature conditions.
  • Neutralization: It can react with acids to regenerate acrylic acid and produce ammonium salts, which is important for recycling processes in industrial applications.
  • Hydrolysis: Under specific conditions, the compound can hydrolyze to yield acrylic acid and ammonia, which may be relevant in environmental degradation studies.

These reactions highlight the compound's versatility in both synthetic and degradation processes.

Azanium;prop-2-enoate;styrene exhibits notable biological activity due to its biocompatibility and ability to form hydrogels. These properties make it suitable for applications in drug delivery systems, where it can encapsulate therapeutic agents and release them in a controlled manner. Additionally, its hydrophilic nature allows for enhanced interaction with biological tissues, making it useful in tissue engineering and regenerative medicine.

The synthesis of azanium;prop-2-enoate;styrene typically involves the following methods:

  • Neutralization Reaction: The primary method involves neutralizing acrylic acid with ammonia in an aqueous solution. This reaction is exothermic and requires careful control of temperature and pH to ensure high purity.
  • Polymerization Process: In an industrial setting, continuous processes are employed where ammonia is added to acrylic acid in a reactor, followed by polymerization with styrene. This method ensures efficient production while minimizing impurities through subsequent purification steps like filtration and crystallization.

These synthesis methods are crucial for producing high-quality materials for various applications.

: The compound is employed in drug delivery systems due to its ability to form hydrogels that can encapsulate drugs and release them at controlled rates.
  • Research: In scientific research, it serves as a monomer in synthesizing polymers and copolymers for various experimental studies.
  • These applications underscore the compound's importance in both commercial and research settings.

    Studies on azanium;prop-2-enoate;styrene interactions reveal its compatibility with various biological systems. Its ability to form stable hydrogels allows it to interact favorably with water molecules and biological tissues. Research indicates that these interactions can enhance drug solubility and bioavailability when used in drug delivery systems. Additionally, studies exploring its interactions with other polymers suggest potential for creating composite materials with enhanced properties.

    Azanium;prop-2-enoate;styrene shares similarities with several other acrylate compounds but possesses unique characteristics that distinguish it:

    Compound NameKey FeaturesDifferences from Azanium;prop-2-enoate;styrene
    Sodium AcrylateCommonly used in superabsorbent materialsDifferent solubility characteristics
    Potassium AcrylateUsed similarly but has distinct ionic propertiesVaries in performance based on ionic strength
    Calcium AcrylateOften used in pharmaceutical applicationsDifferent reactivity due to calcium ion presence
    Butyl AcrylateUsed for flexible coatingsHigher volatility compared to azanium-based compounds

    List of Similar Compounds

    • Sodium acrylate
    • Potassium acrylate
    • Calcium acrylate
    • Butyl acrylate

    These comparisons highlight azanium;prop-2-enoate;styrene's unique properties that make it particularly valuable in specific applications while showing how it relates to other similar compounds.

    Hydrogen Bond Acceptor Count

    2

    Hydrogen Bond Donor Count

    1

    Exact Mass

    193.110278721 g/mol

    Monoisotopic Mass

    193.110278721 g/mol

    Heavy Atom Count

    14

    Related CAS

    113177-31-4
    35209-54-2

    General Manufacturing Information

    2-Propenoic acid, polymer with ethenylbenzene, ammonium salt: ACTIVE
    XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

    Dates

    Modify: 2024-08-10

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